molecular formula C18H17N B14781620 2-(2,4-Dimethylphenyl)-4-methylquinoline

2-(2,4-Dimethylphenyl)-4-methylquinoline

Cat. No.: B14781620
M. Wt: 247.3 g/mol
InChI Key: MONBMZGAJAXRNS-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-4-methylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. The structure of this compound consists of a quinoline core substituted with a 2,4-dimethylphenyl group at the 2-position and a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-4-methylquinoline can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a condensation reaction between an aromatic amine and a carbonyl compound. In this case, 2,4-dimethylbenzaldehyde and 2-aminobenzylamine can be used as starting materials. The reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.

Another method involves the Pfitzinger reaction, which is a condensation reaction between an isatin derivative and an aromatic amine. The reaction conditions usually involve heating the reactants in the presence of a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions may vary depending on the availability of starting materials, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-4-methylquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) or strong acids (e.g., sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-4-methylquinoline has several scientific research applications, including:

    Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities. This compound may be explored for its potential therapeutic properties.

    Material Science: The compound can be used as a building block for the synthesis of organic semiconductors and light-emitting materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-4-methylquinoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and DNA. The exact pathways and molecular targets involved can vary based on the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Similar structure but lacks the 2,4-dimethyl substitution on the phenyl ring.

    4-Methylquinoline: Similar structure but lacks the 2-(2,4-dimethylphenyl) substitution.

    2-(2,4-Dimethylphenyl)quinoline: Similar structure but lacks the 4-methyl substitution.

Uniqueness

2-(2,4-Dimethylphenyl)-4-methylquinoline is unique due to the specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of both the 2,4-dimethylphenyl group and the 4-methyl group can enhance its stability and potentially improve its interaction with molecular targets.

Properties

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-4-methylquinoline

InChI

InChI=1S/C18H17N/c1-12-8-9-16(13(2)10-12)18-11-14(3)15-6-4-5-7-17(15)19-18/h4-11H,1-3H3

InChI Key

MONBMZGAJAXRNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C)C

Origin of Product

United States

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